Bialaphos (sodium)
Description
Overview of Bialaphos (B1667065) as a Natural Product and its Significance in Biological Systems
Bialaphos is a naturally occurring tripeptide produced by the soil bacteria Streptomyces hygroscopicus and Streptomyces viridochromogenes. wikipedia.orgknowledgezone.co.infishersci.com Structurally, it is composed of two L-alanine amino acid residues and a unique, non-proteinogenic amino acid called phosphinothricin (B1261767) (PT), which is an analogue of glutamic acid. apexbt.comnih.govnih.gov The full chemical name for bialaphos is (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoic acid. wikipedia.orgnih.gov
In biological systems, bialaphos functions as a pro-herbicide, meaning it is not toxic in its original form but is converted into a toxic substance within the target organism. wikipedia.orgknowledgezone.co.incnr.it When absorbed by plants, cellular peptidases cleave the two alanine (B10760859) residues, releasing the active molecule, phosphinothricin. apexbt.comtoku-e.com Phosphinothricin is a potent and irreversible inhibitor of the enzyme glutamine synthetase. apexbt.comwikipedia.org This enzyme plays a critical role in nitrogen metabolism by catalyzing the synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849). biorxiv.orgnih.gov Inhibition of glutamine synthetase leads to a rapid accumulation of toxic ammonia levels within the plant cells and a depletion of essential amino acids, ultimately disrupting photosynthesis and causing cell death. wikipedia.orgtoku-e.comcephamls.com
Beyond its herbicidal activity, bialaphos has significant utility in academic and biotechnological research, primarily as a selectable marker in the creation of transgenic plants. wikipedia.orgfishersci.combio-world.com The gene that confers resistance to bialaphos, known as the bar gene (bialaphos resistance) from S. hygroscopicus or the pat gene (phosphinothricin acetyltransferase) from S. viridochromogenes, can be introduced into a plant's genome along with a gene of interest. toku-e.combiorxiv.org The bar and pat genes encode for the enzyme phosphinothricin acetyltransferase, which detoxifies phosphinothricin by acetylating it. biorxiv.org When the transformed plant cells are grown on a medium containing bialaphos, only the cells that have successfully incorporated the resistance gene (and thus the gene of interest) can survive, providing a powerful method for selection. toku-e.comcaymanchem.com
Table 1: Chemical Properties of Bialaphos Sodium
| Property | Value | Source(s) |
| CAS Number | 71048-99-2 | toku-e.combio-world.com |
| Molecular Formula | C₁₁H₂₁N₃NaO₆P | toku-e.combio-world.com |
| Molecular Weight | 345.27 g/mol | toku-e.combio-world.com |
| Appearance | Crystalline solid / Powder | bio-world.comcaymanchem.com |
| Solubility | Freely soluble in water | toku-e.complantmedia.com |
| Systematic IUPAC Name | sodium (2S)-2-((2S)-2-((2S)-2-amino-4-(hydroxy(methyl)phosphoryl)butanamido)propanamido)propanoate | apexbt.com |
Historical Context of Discovery and Early Research Directions
The discovery of bialaphos, also referred to in early literature as phosphinothricin tripeptide (PTT), occurred in the early 1970s. nih.govasm.org Researchers at the Meiji Seika Kaisha company in Japan and, independently, at the University of Tübingen in Germany, isolated the compound from fermentation broths of Streptomyces viridochromogenes and Streptomyces hygroscopicus. nih.govwikipedia.orgasm.org Initially, research focused on its properties as a peptide antibiotic. nih.govasm.org
Early studies revealed that the compound exhibited broad-spectrum activity, including bactericidal, fungicidal, and herbicidal properties. nih.govcephamls.comasm.org The bioactive component was identified as the glutamic acid analogue, L-phosphinothricin (L-PT). nih.govasm.org This discovery was significant due to the compound's unusual C-P-C bond, which is very rare in natural products. nih.gov
Subsequent research efforts were directed at elucidating the biosynthetic pathway of bialaphos. nih.govasm.org Through the analysis of blocked mutants and feeding experiments, scientists proposed a multi-step pathway for its synthesis. asm.orgoup.com In the late 1980s, a pivotal development was the isolation and characterization of the genes responsible for resistance to the compound in the producing organisms. wikipedia.org The "bialaphos resistance" (bar) gene was isolated from S. hygroscopicus, and the homologous "phosphinothricin acetyltransferase" (pat) gene was identified in S. viridochromogenes. wikipedia.orgbiorxiv.org This discovery paved the way for its use as a selectable marker in plant genetic engineering. biorxiv.org
Classification and Relationship to Other Natural Product Herbicides
Bialaphos is classified as a natural product herbicide, a category of phytotoxins derived from living organisms like bacteria, fungi, or plants. ucanr.edutaylorfrancis.com It is one of the very few microbial-derived natural products to be successfully commercialized as a broad-spectrum, post-emergence herbicide, primarily in eastern Asia. cnr.itucanr.educabidigitallibrary.org
Its mechanism of action—the inhibition of glutamine synthetase—is distinct among commercially available herbicides, placing it in a unique class. ucanr.eduresearchgate.net The synthetic version of its active moiety, phosphinothricin, is commercialized globally as the herbicide glufosinate (B12851). wikipedia.orgucanr.edutaylorfrancis.com While bialaphos is produced through fermentation, glufosinate is manufactured chemically as a racemic mixture. wikipedia.orgucanr.edu
Bialaphos belongs to a family of phosphonate (B1237965) natural products. nih.gov It shares a structural and biosynthetic relationship with other microbial metabolites. One such related compound is phosalacine, a tripeptide produced by Kitasatosporia phosalacinea. knowledgezone.co.innih.gov Phosalacine is also a phytotoxin containing phosphinothricin and alanine, but it differs from bialaphos in its terminal amino acid, which is leucine (B10760876) instead of alanine. knowledgezone.co.in The study of such natural phytotoxins is a significant area of research for discovering new herbicidal modes of action. ucanr.educabidigitallibrary.org
Table 2: Comparison of Bialaphos and Related Compounds
| Compound | Structure | Producing Organism(s) | Key Characteristic | Source(s) |
| Bialaphos | L-phosphinothricyl-L-alanyl-L-alanine | Streptomyces hygroscopicus, S. viridochromogenes | Natural pro-herbicide; tripeptide | wikipedia.orgnih.gov |
| Phosphinothricin (Glufosinate) | Glutamic acid analogue | Active metabolite of Bialaphos | Active herbicidal compound; inhibits glutamine synthetase | wikipedia.orgwikipedia.orgucanr.edu |
| Phosalacine | L-phosphinothricyl-L-alanyl-L-leucine | Kitasatosporia phosalacinea | Natural tripeptide; related structure to Bialaphos | knowledgezone.co.innih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H20N3NaO6P+ |
|---|---|
Molecular Weight |
344.26 g/mol |
IUPAC Name |
sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxymethyl(oxo)phosphaniumyl]butanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C11H20N3O6P.Na/c1-6(9(16)14-7(2)11(18)19)13-10(17)8(12)3-4-21(20)5-15;/h6-8,15H,3-5,12H2,1-2H3,(H2-,13,14,16,17,18,19);/q;+1/t6-,7-,8-;/m0./s1 |
InChI Key |
GVAUVTRMVFRLGJ-WQYNNSOESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)[O-])NC(=O)[C@H](CC[P+](=O)CO)N.[Na+] |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)[O-])NC(=O)C(CC[P+](=O)CO)N.[Na+] |
Origin of Product |
United States |
Biosynthesis Pathway and Genetic Determinants
Producer Organisms and their Role in Bialaphos (B1667065) Elucidation
The discovery and elucidation of the bialaphos biosynthetic pathway are intrinsically linked to two key species of actinomycetes.
Streptomyces hygroscopicus
Streptomyces hygroscopicus is a soil-dwelling bacterium renowned for its ability to produce a wide array of secondary metabolites, including the herbicidal tripeptide bialaphos. semanticscholar.org Seminal research on this organism was instrumental in the initial isolation and characterization of bialaphos and its biosynthetic intermediates. Through the generation and analysis of non-producing mutants, scientists were able to piece together the complex series of enzymatic reactions required for its synthesis. nih.gov The study of S. hygroscopicus has not only provided a foundational understanding of bialaphos production but has also led to the cloning and characterization of the entire biosynthetic gene cluster. jst.go.jp
Streptomyces viridochromeogenes
Streptomyces viridochromeogenes is another key producer of bialaphos. semanticscholar.org Comparative studies between S. hygroscopicus and S. viridochromeogenes have been pivotal in understanding the genetic conservation and organization of the bialaphos biosynthetic pathway. The successful cloning and heterospecific expression of genes from S. viridochromeogenes in S. hygroscopicus mutants have confirmed the functional interchangeability of the biosynthetic machinery, highlighting a conserved evolutionary path for bialaphos production. nih.govmanchester.ac.uk
Genetic Organization of the Biosynthetic Gene Cluster (bap genes)
The production of bialaphos is orchestrated by a cluster of genes, collectively known as the bap genes, which are tightly organized within the genomes of the producer organisms.
Identification and Characterization of Gene Clusters
The bialaphos biosynthetic gene cluster in Streptomyces hygroscopicus spans approximately 35 kb and contains a suite of genes responsible for the synthesis of the phosphinothricin (B1261767) moiety and its subsequent assembly into the final tripeptide. nih.gov Early research focused on cloning these genes by complementing non-producing mutants with wild-type DNA, which allowed for the functional identification of various genes within the cluster. semanticscholar.org A key gene within this cluster is the bialaphos resistance gene, bar, which encodes an acetyltransferase that confers resistance to the producing organism by modifying the active compound. embopress.org This resistance gene has also been instrumental as a selectable marker for cloning the entire bap gene cluster. nih.gov
Enzymatic Steps and Intermediates in the Phosphinothricin Tripeptide Pathway
The biosynthesis of bialaphos is a multi-step process involving a series of enzymatic reactions that convert primary metabolites into the final tripeptide structure. The core of this pathway is the formation of the non-proteinogenic amino acid phosphinothricin (PT).
The initial steps of the pathway involve the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233), catalyzed by the enzyme PEP phosphomutase. nih.gov This is followed by a series of reactions including decarboxylation, oxidation, and transamination to form demethylphosphinothricin (B1233513) (DMPT). A key step in the formation of the characteristic C-P-C bond of phosphinothricin is a P-methylation reaction. An enzyme in Streptomyces hygroscopicus has been identified that catalyzes the P-methylation of N-acetyldemethylphosphinothricin, utilizing methylcobalamin (B1676134) as the methyl donor. nih.gov
Once DMPT is synthesized, it undergoes N-acetylation, followed by the addition of two alanine (B10760859) residues in a stepwise manner, a process catalyzed by non-ribosomal peptide synthetases (NRPSs). The final step is the removal of the N-acetyl group to yield the active bialaphos molecule.
Table 1: Key Genes in the Bialaphos Biosynthetic (bap) Gene Cluster
| Gene | Proposed Function | Organism(s) |
| bar | Bialaphos resistance (acetyltransferase) | S. hygroscopicus, S. viridochromeogenes |
| brpA | Transcriptional activator | S. hygroscopicus, S. viridochromeogenes |
| phsA | Peptide synthetase | S. viridochromeogenes |
| phsB | Peptide synthetase | S. viridochromeogenes |
| phsC | Peptide synthetase | S. viridochromeogenes |
| ppm | PEP phosphomutase | S. viridochromeogenes |
| ppd | Phosphonopyruvate decarboxylase | S. viridochromeogenes |
Table 2: Intermediates in the Bialaphos Biosynthetic Pathway
| Intermediate | Precursor(s) | Enzyme(s) |
| Phosphonopyruvate | Phosphoenolpyruvate | PEP phosphomutase |
| Phosphonoacetaldehyde | Phosphonopyruvate | Phosphonopyruvate decarboxylase |
| Demethylphosphinothricin (DMPT) | Phosphonoacetaldehyde and other precursors | Multiple enzymes |
| N-acetyldemethylphosphinothricin | Demethylphosphinothricin | Acetyltransferase |
| N-acetyldemethylbialaphos | N-acetyldemethylphosphinothricin, Alanine | Peptide synthetases |
| N-acetylbialaphos | N-acetyldemethylbialaphos, Alanine | Peptide synthetases |
| Bialaphos | N-acetylbialaphos | Deacetylase |
Key Enzymes and their Catalytic Activities
The bialaphos biosynthetic gene cluster (bap) encodes a suite of enzymes responsible for the stepwise construction of the molecule. The pathway initiates from phosphoenolpyruvate (PEP) and involves several key enzymatic transformations. nih.govnih.gov The bioactive component of bialaphos is phosphinothricin (PT), and its synthesis is a central part of the pathway. nih.gov
One of the critical steps is the P-methylation of an intermediate, N-acetyldemethylphosphinothricin. An enzyme catalyzing this reaction has been identified in cell extracts of Streptomyces hygroscopicus. nih.gov This P-methylation enzyme uses methylcobalamin as the methyl donor and can act on both N-acetyldemethylbialaphos and N-acetyldemethylphosphinothricin. nih.gov Another crucial enzyme in the pathway is phosphinothricin acetyltransferase (PAT), encoded by the bar gene. This enzyme acetylates the amino group of phosphinothricin, which not only serves as a resistance mechanism for the producing organism but is also a step in the biosynthesis. nih.govbiorxiv.orgresearchgate.net The enzyme specifically modifies phosphinothricin or demethylphosphinothricin but does not act on bialaphos itself or glutamate (B1630785). nih.govresearchgate.net
The assembly of the final tripeptide structure (phosphinothricyl-alanyl-alanine) is managed by non-ribosomal peptide synthetases (NRPSs). nih.govresearchgate.net These large, multi-domain enzymes activate and link the amino acid components together in a specific sequence. researchgate.net
Below is a table summarizing some of the key enzymes involved in this intricate biosynthetic pathway.
| Enzyme Class | Gene (example) | Substrate(s) (example) | Catalytic Activity |
| Phosphomutase | phpA | Phosphoenolpyruvate (PEP) | Isomerization of PEP to phosphonopyruvate (PnPy), initiating the C-P bond formation pathway. nih.govnih.gov |
| Decarboxylase | phpB | Phosphonopyruvate (PnPy) | Decarboxylation of PnPy to produce phosphonoacetaldehyde. nih.gov |
| P-Methylation Enzyme | - | N-acetyldemethylphosphinothricin | Catalyzes the methylation on the phosphorus atom, a key step in forming the phosphinate group. nih.gov |
| Acetyltransferase | bar (resistance gene) | Phosphinothricin | Acetylates the amino group of phosphinothricin, conferring resistance and participating in the biosynthetic pathway. nih.govbiorxiv.org |
| Non-ribosomal peptide synthetase (NRPS) | phsA, phsB, phsC | Phosphinothricin, Alanine | Catalyze the peptide bond formations to assemble the final tripeptide structure of bialaphos. researchgate.net |
Role of Phosphonate (B1237965) and Phosphinate Metabolism Pathways
The biosynthesis of bialaphos is a prime example of specialized phosphonate and phosphinate metabolism in bacteria. hawaii.edu These pathways are responsible for the formation of carbon-phosphorus (C-P) bonds in phosphonates and the more unusual carbon-phosphorus-carbon (C-P-C) bonds in phosphinates like phosphinothricin. nih.govnih.gov The stability of the C-P bond, in contrast to the labile P-O bond in phosphate (B84403) esters, is a key feature of these molecules. nih.gov
The pathway begins with the rearrangement of phosphoenolpyruvate (PEP), a central metabolite, into phosphonopyruvate. This reaction, catalyzed by PEP mutase, is the foundational step for creating the C-P bond that characterizes all phosphonate natural products. nih.gov Subsequent enzymatic steps, including decarboxylation, transamination, and methylation, modify this initial phosphonate precursor to generate the phosphinothricin core of bialaphos. nih.govnih.govnih.gov The study of these pathways has revealed novel biochemistry and enzymes that catalyze chemically challenging transformations. nih.govhawaii.edu The phosphinate moiety of phosphinothricin allows it to act as a potent enzyme inhibitor by mimicking the tetrahedral transition state of enzymatic intermediates, which is the basis of its herbicidal activity. nih.gov
Transcriptional Regulation of Bialaphos Biosynthesis
The production of secondary metabolites like bialaphos is tightly regulated at the transcriptional level to ensure it occurs at the appropriate time in the organism's life cycle, typically during the stationary phase of growth. asm.org
Identification and Function of Regulatory Genes (e.g., brpA)
A key regulatory gene in the bialaphos biosynthesis pathway in Streptomyces hygroscopicus has been identified and named brpA (bialaphos resistance protein A). asm.orgnih.govnih.gov This gene is located adjacent to the main cluster of structural genes (bap) responsible for bialaphos synthesis. asm.orgnih.gov
Studies using non-producing mutants revealed that a defect in brpA leads to a significant drop in the production of bialaphos. nih.govnih.gov This is because the BrpA protein acts as a positive transcriptional activator. It is required to turn on the expression of at least six other structural genes within the bap cluster. asm.orgnih.gov Furthermore, brpA also activates the transcription of the bialaphos resistance gene (bar), which is essential for the organism to protect itself from the antibiotic compound it produces. asm.orgnih.gov The restoration of bialaphos production in mutant strains by introducing a functional copy of the brpA gene confirmed its role as a critical pathway-specific regulator. asm.orgnih.gov
Environmental and Nutritional Influences on Gene Expression
The expression of secondary metabolite biosynthetic genes, including those for bialaphos, is often influenced by environmental and nutritional cues. In many Streptomyces species, the onset of antibiotic production is linked to the depletion of certain nutrients and the transition from rapid vegetative growth (logarithmic phase) to a stationary phase. asm.org
While specific environmental triggers for the brpA regulatory system are not fully detailed, the general model for Streptomyces suggests that nutritional imbalances are a key factor. asm.org The activation of alternative, secondary metabolic pathways diverts intermediates from primary metabolism into the production of specialized compounds like bialaphos. This switch is a complex response to signals indicating nutrient limitation, which in turn leads to the activation of regulatory factors like BrpA that control the expression of the biosynthetic genes. asm.org
Metabolic Engineering and Optimization of Bialaphos Production
To meet industrial demands, the natural production levels of microbial metabolites like bialaphos must be significantly increased. This is achieved through metabolic engineering and strain improvement programs. nih.gov
Strategies for Strain Improvement and High-Yield Production
A variety of strategies, ranging from classical mutagenesis to modern genetic engineering, are employed to enhance the yield of bialaphos. nih.govspringernature.com These approaches aim to optimize the metabolic flux towards the desired product. nih.gov
Classical Strain Improvement: Traditional methods involve subjecting the producing microorganism to mutagenesis using chemical agents or radiation, followed by extensive screening and selection for higher-producing mutants. nih.govoup.com This "brute-force" approach has historically been successful in dramatically increasing the titers of many industrial metabolites. nih.govoup.com
Metabolic and Genetic Engineering: Modern approaches use rational, targeted genetic modifications to improve production strains. springernature.comalliedacademies.org Key strategies include:
Increasing Precursor Supply: Engineering primary metabolism to increase the intracellular pools of precursors like phosphoenolpyruvate and alanine can push the biosynthetic pathway forward. nih.govnih.gov
Deletion of Competing Pathways: Eliminating or downregulating metabolic pathways that compete for the same precursors can redirect metabolic flux towards bialaphos synthesis. nih.gov
Heterologous Expression: The entire bialaphos gene cluster can be transferred and expressed in a different host organism that may have more favorable growth characteristics or a simpler genetic background for manipulation. nih.govcambridge.org
These advanced engineering techniques, often guided by systems biology and an understanding of the metabolic network, allow for the development of highly efficient and optimized production strains. alliedacademies.orgnih.gov
Heterologous Expression of Biosynthetic Pathways
The entire biosynthetic gene cluster for bialaphos (also known as phosphinothricin tripeptide or PTT) has been successfully cloned and expressed in Streptomyces lividans, a genetically amenable host. This achievement marked a significant step towards understanding and potentially improving the production of this important herbicide.
One of the pioneering studies in this field involved the cloning of the complete phosphinothricin tripeptide (PTT) biosynthetic gene cluster from Streptomyces viridochromogenes DSM 40736. asm.orgnih.gov A fosmid library of genomic DNA was constructed and screened for key biosynthetic genes. This led to the identification of a fosmid containing a 40,241-bp insert that, when integrated into the chromosome of Streptomyces lividans, conferred the ability to produce PTT. asm.orgnih.gov Further analysis of this insert revealed 29 open reading frames (ORFs), with deletion analysis indicating that a minimum of 24 ORFs were necessary for PTT production in the heterologous host. asm.orgnih.gov
Similarly, the bialaphos production genes (bap) from Streptomyces viridochromogenes were isolated using the bialaphos resistance gene (bar) as a selectable marker. nih.gov The cloned gene cluster was introduced into the bialaphos-sensitive host S. lividans, which subsequently gained the ability to produce bialaphos. nih.gov This work also demonstrated the functional interchangeability of the transcriptional regulatory gene, brpA, from S. viridochromogenes in S. hygroscopicus, suggesting conserved regulatory mechanisms between the two producing species. nih.govnih.gov
These studies have unequivocally demonstrated the feasibility of producing bialaphos in a heterologous Streptomyces host. The successful transfer and expression of a large and complex biosynthetic pathway, involving numerous enzymatic steps, underscores the potential of S. lividans as a platform for natural product synthesis. However, detailed quantitative data on the production titers and yields of bialaphos in these recombinant strains is not extensively reported in the initial groundbreaking publications, which primarily focused on the successful cloning and functional expression of the gene clusters.
The following interactive data table summarizes the key findings from these seminal studies on the heterologous expression of the bialaphos biosynthetic pathway.
Interactive Data Table: Heterologous Expression of Bialaphos Biosynthetic Gene Cluster
| Native Producer Strain | Gene Cluster | Heterologous Host | Vector System | Key Findings | Reference |
| Streptomyces viridochromogenes DSM 40736 | Phosphinothricin Tripeptide (PTT) | Streptomyces lividans | Fosmid (integration into chromosome) | Successful production of PTT confirmed. A minimum of 24 ORFs were required for biosynthesis. | asm.orgnih.gov |
| Streptomyces viridochromogenes | Bialaphos production (bap) | Streptomyces lividans | Plasmids pIJ680 and pIJ702 | Successful expression of the bap gene cluster and production of bialaphos. Functional complementation with S. hygroscopicus mutants was also demonstrated. | nih.gov |
| Streptomyces hygroscopicus | Bialaphos production (bap) | Not explicitly stated for full cluster expression in a heterologous host in the provided context, but individual genes and regulatory elements have been studied. | Various plasmids for gene analysis | The regulatory gene brpA was identified and shown to activate the transcription of multiple bap structural genes. | nih.gov |
Molecular Mechanism of Action
Bialaphos (B1667065) as a Prodrug and its Metabolic Activation in Target Organisms
Bialaphos itself is not toxic to plants. wikipedia.org It is actively transported into plant cells where it undergoes metabolic activation to release its toxic component. mdpi.comuniroma1.it
Once inside the plant or microbial cell, bialaphos, which consists of two L-alanine residues and the glutamate (B1630785) analog L-phosphinothricin (L-PT), is cleaved by intracellular peptidases. wikipedia.orgcephamls.commdpi.comresearchgate.net This enzymatic action removes the two alanine (B10760859) molecules, releasing the active herbicidal compound, L-phosphinothricin. mdpi.comuniroma1.ittoku-e.com This conversion is a critical step for the bioactivation of the herbicide. researchgate.net
In plants, peptidases hydrolyze the peptide bonds of bialaphos to liberate L-PT. mdpi.comtoku-e.com This process effectively turns the non-toxic prodrug into a potent enzyme inhibitor. cnr.it The enzyme phosphinothricin (B1261767) acetyltransferase (PAT), encoded by the bar or pat genes from Streptomyces species, can inactivate L-PT by acetylating it. elkbiotech.comnih.govgoogle.com This is the basis for creating herbicide-resistant transgenic crops, which express this enzyme and can thus detoxify the active herbicide. nih.govgoogle.com
Irreversible Inhibition of Glutamine Synthetase (GS)
The primary molecular target of L-phosphinothricin is glutamine synthetase (GS), a crucial enzyme in nitrogen metabolism. scienceopen.comzobodat.atwikipedia.org
L-Phosphinothricin is a structural analog of glutamate, the natural substrate for glutamine synthetase. scienceopen.comzobodat.atnih.gov Due to this structural similarity, L-PT acts as a competitive inhibitor, binding to the glutamate binding site on the GS enzyme. scienceopen.comacs.orgucanr.edu
The inhibition of glutamine synthetase by L-phosphinothricin is a time- and ATP-dependent process that leads to essentially irreversible inactivation. wikipedia.orgnih.govnih.gov L-PT is recognized by the enzyme as a substrate and becomes phosphorylated at the phosphinate oxygen, forming a phosphorylated intermediate that binds tightly to the enzyme-ADP complex. nih.govacs.org This complex mimics the tetrahedral transition state of the normal enzymatic reaction, but it is stable and effectively locks the enzyme in an inactive conformation. nih.govnih.gov
Kinetic studies have shown that L-PT is a slow, tight-binding inhibitor of GS. nih.govacs.org The rate-limiting step in the inhibition is the initial binding of the inhibitor to the enzyme, which is significantly slower than the binding of ATP. nih.govacs.org The inhibitor dissociation constant (Ki) for phosphinothricin with glutamine synthetase has been determined to be in the micromolar range, for instance, a Ki of 6.5 µM was observed in studies with isolated asparagus cells. nih.gov The association rate of the inhibitor is influenced by the metal ions present, with Mn2+ leading to a faster rate of association and phosphorylation compared to Mg2+. nih.govacs.org
| Parameter | Description | Observed Value/Characteristic | Reference |
|---|---|---|---|
| Inhibition Type | Mechanism of L-PT interaction with GS with respect to glutamate. | Competitive | acs.org |
| Binding Nature | Describes the binding affinity and reversibility of the inhibitor. | Slow, tight-binding, effectively irreversible | wikipedia.orgnih.govacs.org |
| Inhibitor Dissociation Constant (Ki) | Concentration of inhibitor required to produce half-maximum inhibition. | 6.5 µM (in asparagus cells) | nih.gov |
| Rate-Limiting Step | The slowest step in the inhibition process. | Inhibitor binding and/or conformational change | nih.govacs.org |
| Cofactor Dependence | Requirement of other molecules for inhibition. | ATP-dependent | nih.gov |
Downstream Physiological and Biochemical Disruptions
The inhibition of glutamine synthetase triggers a cascade of detrimental effects within the plant. The immediate consequence is the rapid and toxic accumulation of ammonia (B1221849), a substrate for GS. toku-e.comelkbiotech.comnih.govcropprotectionnetwork.org This buildup of ammonia uncouples photophosphorylation, the process that generates ATP during photosynthesis. wikipedia.orgucanr.edu
Simultaneously, the blockage of the GS pathway leads to a severe depletion of glutamine and other essential amino acids derived from it. nih.gov This depletion disrupts numerous metabolic pathways, including the photorespiratory nitrogen cycle. ucanr.edu The lack of amino donors for the glycolate (B3277807) pathway during photorespiration is considered a primary cause of the subsequent inhibition of photosynthesis. ucanr.edu These combined disruptions, including ammonia toxicity, uncoupling of energy production, and amino acid starvation, ultimately lead to lipid peroxidation, destruction of cell membranes, chlorosis, and plant death. wikipedia.orgnih.govcropprotectionnetwork.org
Accumulation of Toxic Ammonia Levels
The primary mode of action of Bialaphos, through its metabolite phosphinothricin, is the inhibition of the enzyme glutamine synthetase (GS). wikipedia.orgwikipedia.orgtandfonline.comnih.gov GS plays a crucial role in the assimilation of ammonia in plants by catalyzing the conversion of glutamate and ammonia into glutamine. mda.state.mn.usgoogle.com The inhibition of GS by phosphinothricin is irreversible. wikipedia.orggoogle.com
This blockage of the primary ammonia assimilation pathway leads to a rapid and significant accumulation of ammonia (NH₄⁺) within the plant tissues. wikipedia.orgtandfonline.comnih.govresearchgate.net Elevated ammonia levels are detectable within an hour of phosphinothricin application. wikipedia.org This buildup of ammonia is highly phytotoxic and disrupts cellular functions, leading to cell death. nih.govmda.state.mn.us The accumulation of ammonia is a direct consequence of GS inhibition and is considered a primary factor in the herbicidal efficacy of Bialaphos. tandfonline.comkyushu-u.ac.jp
Research has shown that the application of Bialaphos results in a substantial increase in ammonia concentration in various plant parts, including the panicles of rice, which has been directly linked to sterility in the plant. tandfonline.comoup.com
Impairment of Nitrogen Assimilation and Amino Acid Metabolism
The inhibition of glutamine synthetase by phosphinothricin has profound effects on nitrogen assimilation and amino acid metabolism. tandfonline.com Glutamine is a key compound in nitrogen metabolism, acting as a nitrogen donor for the synthesis of other amino acids and essential nitrogen-containing molecules. techscience.com
Inhibition of Photosynthesis and Cellular Damage
The toxic accumulation of ammonia and the disruption of amino acid metabolism ultimately lead to the inhibition of photosynthesis and significant cellular damage. toku-e.comtoku-e.comnih.govresearchgate.net While ammonia accumulation is a primary effect, the subsequent inhibition of photosynthesis is a critical step leading to plant death. wikipedia.orgkyushu-u.ac.jp
Several mechanisms contribute to the inhibition of photosynthesis:
Uncoupling of Photophosphorylation: The high levels of ammonia in the thylakoid lumen can act as an uncoupler of photophosphorylation, the process that generates ATP during the light-dependent reactions of photosynthesis. wikipedia.org This disruption of the proton gradient across the thylakoid membrane halts ATP synthesis.
Inhibition of the Calvin Cycle: The shortage of amino donors, resulting from the impairment of amino acid metabolism, can lead to an insufficient regeneration of intermediates of the Calvin cycle, the pathway responsible for carbon fixation. annualreviews.org
Production of Reactive Oxygen Species (ROS): The uncoupling of photophosphorylation can lead to the over-reduction of the photosynthetic electron transport chain, resulting in the production of highly damaging reactive oxygen species (ROS). wikipedia.org These ROS cause lipid peroxidation and destruction of cellular membranes, including chloroplasts. wikipedia.orgnih.gov
Disruption of Chloroplast Structure: The accumulation of ammonia is associated with the physical disruption of chloroplast structure, further impairing their function. nih.govannualreviews.org
Research has demonstrated a rapid inhibition of photosynthesis in plants treated with Bialaphos under normal atmospheric conditions. researchgate.netresearchgate.net However, under conditions that suppress photorespiration, the inhibition of photosynthesis is significantly reduced, suggesting a strong link between photorespiration and the phytotoxic effects of Bialaphos. researchgate.netresearchgate.net
Comparative Analysis of Mode of Action with Glufosinate (B12851)
The mode of action of Bialaphos is intrinsically linked to that of Glufosinate, as Glufosinate (phosphinothricin) is the active herbicidal metabolite of Bialaphos. wikipedia.orgresearchgate.net Therefore, their fundamental mechanisms of action are identical.
Both Bialaphos, once metabolized, and Glufosinate directly inhibit the enzyme glutamine synthetase (GS). wikipedia.orgtandfonline.comnih.govsbcpd.orgscispace.com This inhibition leads to the same cascade of events in both cases:
Ammonia Accumulation: Both herbicides cause a rapid and toxic buildup of ammonia in plant cells. toku-e.comwikipedia.orgucanr.edu
Inhibition of Nitrogen Assimilation: The synthesis of glutamine is blocked, disrupting the entire nitrogen assimilation pathway. tandfonline.comucanr.edu
Photosynthesis Inhibition: Both ultimately lead to the cessation of photosynthesis through mechanisms like the uncoupling of photophosphorylation and the generation of reactive oxygen species. toku-e.comwikipedia.orgnih.gov
The primary distinction between Bialaphos and Glufosinate lies in their initial state. Bialaphos is a pro-herbicide, a tripeptide composed of two L-alanine residues and phosphinothricin. nih.govresearchgate.net It requires enzymatic cleavage within the plant to release the active phosphinothricin. nih.gov In contrast, Glufosinate is the synthetically produced, isolated active ingredient, phosphinothricin, often formulated as an ammonium (B1175870) salt. wikipedia.orgoup.comresearchgate.net
This difference means that Bialaphos is bioactivated within the plant, while Glufosinate is directly applied in its active form. researchgate.net Despite this initial difference, the subsequent molecular targets and the resulting phytotoxic effects are the same. Both are non-selective, contact herbicides with some systemic action. wikipedia.orgbasf.com
Table of Research Findings: Bialaphos vs. Glufosinate
Resistance Mechanisms and Biotechnology Applications
Genetic Basis of Bialaphos (B1667065) Resistance
The resistance to bialaphos in nature is conferred by a specific genetic determinant that encodes an enzyme capable of neutralizing the herbicidal activity of phosphinothricin (B1261767) (PPT), the active component of bialaphos.
The Phosphinothricin Acetyltransferase (PAT) Enzyme and the bar Gene
The genetic foundation for bialaphos resistance lies within the bar (bialaphos resistance) gene, originally isolated from the soil bacterium Streptomyces hygroscopicus, a producer of the bialaphos tripeptide. ffpri.go.jpresearchgate.net This gene encodes the enzyme Phosphinothricin Acetyltransferase (PAT). ffpri.go.jpnih.gov A homologous gene, also encoding a PAT enzyme, has been identified in Streptomyces viridochromogenes. nih.gov The bar and pat genes share a high degree of sequence identity, approximately 87% at the nucleotide level, and both encode proteins of 183 amino acids with about 85% amino acid sequence identity. mdpi.com These enzymes have comparable molecular weights (around 22 kDa) and exhibit similar substrate affinities and biochemical activities. mdpi.com The discovery and characterization of these genes have been pivotal in the field of plant genetic engineering. ffpri.go.jpaffrc.go.jp
Molecular Mechanism of Detoxification (Acetylation)
The PAT enzyme detoxifies phosphinothricin through a process of acetylation. nih.govresearchgate.net This enzymatic reaction involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the free amino group of the phosphinothricin molecule. nih.gov This modification results in the formation of N-acetyl-L-phosphinothricin, a compound that is non-toxic to the plant cell as it can no longer bind to and inhibit its target enzyme, glutamine synthetase. mdpi.com This detoxification mechanism is highly efficient, enabling plants expressing the bar or pat gene to withstand applications of bialaphos or phosphinothricin-based herbicides. phytotechlab.com While the PAT enzyme shows a strong preference for phosphinothricin, it has been observed to also acetylate demethylphosphinothricin (B1233513). ffpri.go.jpaffrc.go.jp However, it does not act on bialaphos itself or on glutamate (B1630785). ffpri.go.jpaffrc.go.jp
Bialaphos as a Selectable Marker in Plant Genetic Engineering
The bar gene, conferring resistance to bialaphos, has been widely adopted as a selectable marker in plant transformation systems. This allows for the efficient selection of successfully transformed cells and tissues from a large population of non-transformed ones.
Utility in Plant Transformation Systems
The bar gene has proven to be a versatile and effective selectable marker in a broad range of plant species. Its utility has been demonstrated in the transformation of both monocotyledonous and dicotyledonous plants. For instance, it has been successfully used in the genetic engineering of rice (Oryza sativa), where transformed calli can be selected on a medium containing phosphinothricin. ffpri.go.jp The bar gene has also been employed in the transformation of Arabidopsis thaliana, tobacco (Nicotiana tabacum), and various crop species. researchgate.netphytotechlab.com Binary vectors containing the bar gene have been developed to facilitate the transformation of a wide array of plants, including soybean (Glycine max), maize (Zea mays), and poplar (Populus species). researchgate.netresearchgate.netbiorxiv.orgsemanticscholar.org The effectiveness of bialaphos as a selective agent is due to its potent herbicidal activity, which efficiently eliminates non-transformed cells. nih.gov
Development of Bialaphos-Tolerant Transgenic Plants
The primary application of the bar gene in biotechnology has been the development of herbicide-tolerant transgenic crops. By introducing and expressing the bar gene in crop plants, they acquire the ability to detoxify bialaphos, rendering them resistant to its herbicidal effects. researchgate.netphytotechlab.com This technology has been successfully applied to a variety of commercially important crops, including maize, soybean, canola, and cotton. nih.govwikipedia.org The development of bialaphos-resistant rice has also been achieved through Agrobacterium-mediated transformation, with transgenic plants showing robust resistance to the herbicide in field conditions. mdpi.com These transgenic crops offer farmers a valuable tool for weed management, allowing for the post-emergence application of broad-spectrum herbicides without damaging the crop. wikipedia.orgscispace.com
Methodological Considerations in Selection Protocols
The successful use of bialaphos as a selectable marker depends on carefully optimized selection protocols. A critical factor is the concentration of the selective agent. The optimal concentration of bialaphos or phosphinothricin can vary depending on the plant species, the type of explant, and the tissue culture conditions. researchgate.net For example, in soybean transformation, a concentration of 4 mg/L bialaphos in the shoot induction medium, followed by 2 mg/L in the shoot elongation medium, has been found to be effective for selecting transformants. In the transformation of Populus alba, a concentration of 10 mg/L bialaphos was sufficient to effectively kill non-transformed stem segments and prevent the emergence of "escape" calli. ffpri.go.jp
The timing of the selection pressure is also crucial. A common strategy involves a delay period after transformation before applying the selective agent, allowing the transformed cells to initiate expression of the resistance gene. For instance, in soybean transformation, a 7-day culture period on a non-selective medium after co-cultivation with Agrobacterium was beneficial before transferring the explants to a medium containing bialaphos.
A well-designed selection protocol is essential to minimize the occurrence of "escapes" (non-transformed plants that survive the selection process) and chimeras (plants containing both transformed and non-transformed sectors). ffpri.go.jpaffrc.go.jp The "harsh" nature of bialaphos selection, when applied at an appropriate concentration, has been shown to be effective in preventing the recovery of escape plants and chimeras in some systems, such as in poplar transformation. ffpri.go.jp The level of PAT enzyme expression in transformed tissues can also influence their growth rate on selective media, with higher expression levels correlating with faster growth at increasing concentrations of bialaphos. nih.govbiorxiv.org
Research on Novel Resistance Genes and Selectable Marker Systems
The continual evolution of weed management practices and the desire for more robust and specific herbicide resistance in crops have driven research into novel genes conferring tolerance to bialaphos and the enhancement of existing resistance mechanisms. Scientists are exploring new genetic resources and employing advanced biotechnology tools to develop the next generation of herbicide-resistant crops.
Identification of New Genes Conferring Tolerance (e.g., DSM-2)
While the bar and pat genes have been the cornerstones of commercial bialaphos resistance, the search for new genes with potentially improved characteristics is ongoing. One example of a more recently identified gene is the RePAT gene. This gene, like bar and pat, encodes a phosphinothricin N-acetyltransferase (PAT), the enzyme responsible for detoxifying the active component of bialaphos.
In a study focused on developing new options for glufosinate-resistant crops, the RePAT gene was isolated and transferred into a japonica rice variety. The resulting transgenic plants demonstrated robust resistance to high concentrations of glufosinate (B12851), the synthesized chemical equivalent of phosphinothricin. researchgate.net Researchers conducted thorough evaluations of these transgenic lines, including molecular characterization and field trials. The findings indicated that the integration and expression of the RePAT gene conferred significant herbicide resistance without negatively impacting the agronomic performance of the rice plants. researchgate.net This successful application of a newly isolated PAT gene highlights the potential for discovering and utilizing novel genetic variants to expand the toolkit for developing herbicide-resistant crops.
Below is a data table comparing key aspects of the classic bar gene and the more recently characterized RePAT gene.
| Gene | Original Source Organism | Enzyme Encoded | Mechanism of Resistance |
| bar | Streptomyces hygroscopicus | Phosphinothricin Acetyltransferase (PAT) | N-acetylation of phosphinothricin |
| RePAT | Not specified in the provided search results | Phosphinothricin N-acetyltransferase (PAT) | N-acetylation of phosphinothricin |
Data derived from multiple sources. researchgate.netbiorxiv.org
Engineering Enhanced Resistance Traits
Beyond the discovery of new genes, significant research has been dedicated to engineering existing resistance genes to enhance their efficacy and specificity. The goal of these efforts is to create crops with improved tolerance to bialaphos, while minimizing any potential off-target effects of the resistance protein.
One innovative approach involves structure-guided protein engineering of the BAR protein. While the BAR enzyme is highly effective at neutralizing phosphinothricin, studies have revealed that it can exhibit low-level, non-specific activity on other plant amino acids, such as aminoadipate and tryptophan. nih.gov Although these off-target activities are minor, researchers have sought to improve the enzyme's specificity.
By analyzing the crystal structure of the BAR protein, scientists identified key amino acid residues in the enzyme's active site that are crucial for substrate binding and catalysis. nih.gov This structural information allowed for targeted mutagenesis, where specific amino acids were substituted to alter the enzyme's properties. A number of BAR variants were created and tested both in vitro and in transgenic Arabidopsis. nih.gov The results of these experiments were promising, with several engineered BAR mutants showing significantly reduced non-specific activity on endogenous amino acids while retaining their high level of resistance to phosphinothricin. nih.gov This research demonstrates the potential of protein engineering to refine and enhance the performance of herbicide resistance traits in genetically modified crops.
The table below summarizes the outcomes of engineering the BAR protein.
| Engineering Approach | Target Protein | Modification | Desired Outcome | Result |
| Structure-Guided Mutagenesis | BAR (Bialaphos Resistance Protein) | Targeted amino acid substitutions in the active site | Reduced non-specific enzyme activity on endogenous amino acids | Creation of BAR variants with maintained phosphinothricin resistance and significantly lower off-target activity. nih.gov |
Structural Analogues, Derivatives, and Structure Activity Relationships
Synthesis of Bialaphos (B1667065) Analogues and Derivatives
The synthesis of molecules structurally related to Bialaphos has been a key strategy for understanding its mechanism of action and developing new bioactive compounds. This involves both modifications to the peptide chain and alterations to the active phosphinothricin (B1261767) (PT) component.
The synthesis of peptide analogues of Bialaphos typically employs established peptide chemistry techniques. For instance, the original tripeptide has been synthesized by condensing protected L-phosphinothricin with a dipeptide L-alanyl-L-alanine ethyl ester, often using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, followed by deprotection steps. oup.comoup.com
N-Acetylbialaphos: This derivative is a known metabolite in the biosynthesis of Bialaphos and is produced by blocked mutants of Streptomyces hygroscopicus. nih.govmdpi.com It is also the product of detoxification in transgenic plants that express the phosphinothricin acetyltransferase (PAT) gene, which confers resistance by acetylating the free amino group of the phosphinothricin moiety, rendering it unable to inhibit glutamine synthetase. oecd.orgontosight.ai While primarily studied as a biological product, its synthesis can be approached through targeted N-acetylation of the phosphinothricin precursor before peptide coupling.
L-Leucyl-L-Phosphinothricin: This dipeptide analogue has been synthesized to explore alternative peptide carriers for the active PT moiety. researchgate.net The synthesis involves the coupling of PT with a protected L-leucine, such as N-(benzyloxycarbonyl)-L-leucine N-hydroxysuccinimide ester (Z-L-Leu-OSu). researchgate.netuniroma1.it Following the coupling reaction, the protecting groups are removed, often using methods like treatment with HBr in acetic acid, and the final product is purified, for example, by ion-exchange chromatography. researchgate.net
Direct modification of the phosphinothricin (PT) structure is a critical area of research for creating novel inhibitors of glutamine synthetase. Using the X-ray crystal structure of glutamine synthetase complexed with PT as a guide, researchers have designed new analogues through computer-aided, structure-based design. acs.org A key site for modification is the methyl group on the phosphinic acid portion of PT. acs.orgresearchgate.net By introducing moieties such as amino and hydroxyl groups at this position, new inhibitors have been created with the aim of forming additional interactions within the enzyme's active site. acs.org These designed compounds are synthesized in their enantiomerically pure L-form to match the configuration of L-glutamic acid, the enzyme's natural substrate. acs.org
Structure-Activity Relationship (SAR) Studies
The inhibitory activity of Bialaphos is entirely dependent on its conversion to L-phosphinothricin (L-PT), which acts as a potent competitive inhibitor of glutamine synthetase (GS). nih.govnih.gov The L-enantiomer is the active form, while the D-enantiomer is inactive. alfa-chemistry.com
Key SAR findings include:
Free Amino Group: The free amino group of the PT moiety is essential for binding to the glutamate (B1630785) site of the GS enzyme. Acetylation of this group, as seen in N-Acetylbialaphos, results in a loss of inhibitory activity. oecd.orggoogle.com
Phosphinic Acid Group: The phosphinic acid portion of L-PT mimics the transition state of the glutamine synthetase reaction. uniroma1.it It becomes phosphorylated by ATP within the active site, forming a stable intermediate that irreversibly inhibits the enzyme. google.com
Peptide Chain: The peptide portion of Bialaphos (di-L-alanine) does not directly participate in enzyme inhibition but is crucial for transport into cells via peptide uptake systems. researchgate.netnih.gov Once inside, cellular peptidases cleave the peptide bonds to release the active L-PT. nih.gov
Modifications to the P-Methyl Group: Analogues of phosphinothricin with substitutions on the P-methyl group have been synthesized to probe the active site further. Introduction of amino or hydroxyl moieties at this position can yield potent inhibitors, with in vitro kinetic studies showing Kᵢ values in the micromolar range, comparable to or slightly weaker than the parent L-PT. acs.org
The structural features that govern GS inhibition also dictate the herbicidal and antimicrobial efficacy of Bialaphos and its analogues.
Herbicidal Efficacy: The effectiveness of Bialaphos as an herbicide is linked to its efficient uptake and subsequent conversion to L-PT in plant cells. scispace.com Its tripeptide structure can lead to more efficient utilization by plant cells compared to the direct application of phosphinothricin (glufosinate). scispace.com Other peptide analogues, such as phosalacine (phosphinothricyl-alanyl-leucine), also demonstrate potent herbicidal properties, indicating that the terminal amino acid of the peptide can be varied while retaining biological activity. nih.gov
Antimicrobial Efficacy: Bialaphos was first identified as an antibiotic. google.com Its efficacy, and that of its derivatives, relies on penetrating the bacterial cell wall and inhibiting the essential GS enzyme. Recent studies have demonstrated that Bialaphos and the synthetic dipeptide L-leucyl-L-PT are highly effective against multidrug-resistant (MDR) clinical isolates of Klebsiella pneumoniae. researchgate.netnih.gov The peptide portion is critical for activity; L-PT alone has poor antimicrobial activity due to inefficient uptake by bacteria, whereas the peptide-conjugated forms are thousands of times more potent. nih.gov This highlights the "pro-drug" strategy, where the peptide acts as a carrier to deliver the toxic warhead (L-PT) into the pathogen.
Table 1: Comparative Antimicrobial Activity (MIC₉₀) against E. coli K12
| Compound | MIC₉₀ (μg/mL) | Fold Increase in Activity vs. D,L-PT |
|---|---|---|
| D,L-Phosphinothricin (D,L-PT) | 266-304 | 1 |
| L-Leucyl-L-Phosphinothricin | 0.04 | ~6,000x |
| Bialaphos | <0.001 | >266,000x |
Data sourced from studies on E. coli in minimal medium, demonstrating the critical role of the peptide moiety in enhancing antimicrobial potency. nih.gov
Exploration of Bialaphos as a Lead Compound for New Bioactive Molecules
A lead compound is a chemical structure that shows promising biological activity and serves as the starting point for developing new drugs or agrochemicals through chemical modification. researchgate.net Bialaphos and its active component, phosphinothricin, are excellent examples of natural products used as lead compounds. biomedres.uspsu.edu The unique C-P-C bond and potent, specific inhibition of a critical enzyme make it an attractive scaffold. nih.gov
The exploration of Bialaphos as a lead compound has progressed in several directions:
Development of New Herbicides: The structure of phosphinothricin has served as a template for synthetic herbicides. nih.gov Research focuses on creating derivatives with improved efficacy, a broader weed spectrum, or different uptake and translocation properties. mdpi.com
Discovery of Novel Antibiotics: The demonstrated efficacy of Bialaphos and its analogues against MDR bacteria has opened a promising avenue for developing new antibiotics. researchgate.netnih.gov By modifying the peptide carrier, it may be possible to target specific bacterial peptide transport systems, potentially leading to more selective and potent antibacterial agents.
Probing Enzyme Mechanisms: The synthesis of phosphinothricin analogues continues to be a valuable tool for studying the structure and mechanism of glutamine synthetase from various organisms, which can aid in the rational design of new inhibitors for medical or agricultural applications. acs.org
The structural diversity of natural products like Bialaphos provides a rich source of molecules that can lead to the development of new, effective, and potentially more environmentally friendly chemical agents for use in agriculture and medicine. nih.govresearchgate.net
Ecological and Environmental Research Aspects
Natural Occurrence and Role in Microbial Chemical Ecology
Bialaphos (B1667065) is a naturally occurring herbicide produced by the soil bacteria Streptomyces hygroscopicus and Streptomyces viridochromogenes. plantmedia.comwikipedia.org It is a tripeptide composed of two L-alanine residues and the glutamic acid analog, phosphinothricin (B1261767) (PPT). plantmedia.comwikipedia.org In the context of microbial chemical ecology, bialaphos serves as a phytotoxin. nih.gov The production of such potent phytotoxins by non-pathogenic soil microbes like Streptomyces species highlights the complex chemical interactions occurring in the soil environment. nih.gov While the evolutionary pressure for phytotoxin production is clear in plant pathogens, the role of these compounds for non-pathogenic microbes is less understood but is a key aspect of their chemical ecology. nih.gov
Biodegradation and Environmental Fate of Bialaphos in Soil Systems
The environmental fate of herbicides like bialaphos in soil is significantly influenced by microbial activity. orst.edu The primary pathway for the degradation of many organic herbicides in soil is microbial action. orst.edu Several factors influence the rate of biodegradation, including soil type, organic matter content, temperature, and moisture. nih.govnih.gov For instance, the degradation of some herbicides is accelerated in soils with higher organic matter and at increased temperatures. nih.gov Repeated applications of the same herbicide can also lead to accelerated metabolism in soil due to the selection for microbial populations capable of degrading the compound. nih.gov
Bialaphos itself is a pro-herbicide, meaning it is not toxic in its initial form. wikipedia.org Its herbicidal activity is realized after it is metabolized into phosphinothricin (also known as glufosinate) within the plant. wikipedia.orgnih.gov The persistence of herbicides in soil is a critical factor in their environmental impact. The half-life of herbicides can vary widely depending on soil and climatic conditions. orst.edu
Table 1: Factors Influencing Herbicide Biodegradation in Soil
| Factor | Influence on Biodegradation | Citation |
|---|---|---|
| Microbial Activity | Primary pathway for the degradation of many organic herbicides. | orst.edu |
| Soil Organic Matter | Higher content can accelerate degradation. | nih.gov |
| Temperature | Increased temperatures can accelerate degradation. | nih.gov |
| Repeated Application | Can select for and increase populations of degrading microbes. | nih.gov |
| Soil Type | Different soil compositions can affect degradation rates. | nih.gov |
| Water Content | Affects microbial activity and compound availability. | nih.gov |
Research on Interactions with Non-Target Organisms
Mechanisms of Phytotoxicity in Various Plant Species
Bialaphos is a non-selective, systemic herbicide with contact action. herts.ac.uk Upon absorption by a plant, it is metabolized to release the active compound, phosphinothricin (glufosinate). wikipedia.orgnih.gov Phosphinothricin is a potent inhibitor of the enzyme glutamine synthetase (GS). nih.gov The inhibition of GS leads to a rapid accumulation of toxic levels of ammonia (B1221849) within the plant cells. nih.govherts.ac.uk This accumulation, along with the disruption of amino acid and primary metabolism, leads to the cessation of photosynthesis and ultimately cell death. nih.govherts.ac.uk Visible symptoms of phytotoxicity in sensitive plants include chlorosis, necrosis, and stunting. caws.org.nz
The translocation of bialaphos within the plant is crucial for its effectiveness, especially in killing subterranean parts like rhizomes. caws.org.nz
Microbial Endophyte Contributions to Herbicide Tolerance
Endophytes, which are microbes that live within plant tissues, can play a significant role in the host plant's tolerance to various stresses, including herbicides. nih.govnih.gov There are several proposed mechanisms by which endophytes can contribute to herbicide tolerance. nih.govresearchgate.net
One mechanism is the direct metabolism and detoxification of the herbicide by the endophyte. nih.govnih.govresearchgate.net Some endophytes possess the genetic machinery to break down xenobiotics, including herbicides. nih.gov For example, genes conferring resistance to bialaphos, such as the bar (bialaphos resistance) gene from Streptomyces hygroscopicus and the pat (phosphinothricin acetyltransferase) gene from S. viridochromogenes, were originally isolated from soil bacteria. nih.govresearchgate.net These genes encode enzymes that detoxify phosphinothricin.
Another mechanism is the "priming" of the plant's own defense and stress response systems by the endophyte. nih.govnih.govresearchgate.net This induced systemic resistance can enhance the plant's ability to withstand the downstream toxic effects of the herbicide. nih.govresearchgate.net Endophytes can help the host plant tolerate biotic and abiotic stresses by producing specific substances, competing for resources, or modulating the plant's immune response. mdpi.com
Table 2: Mechanisms of Endophyte-Mediated Herbicide Tolerance
| Mechanism | Description | Citation |
|---|---|---|
| Direct Metabolism | Endophytes directly break down and detoxify the herbicide within the plant tissues. | nih.govnih.govresearchgate.net |
| Priming of Host Defenses | Endophytes induce the plant's stress response systems, enhancing its ability to withstand herbicide toxicity. | nih.govnih.govresearchgate.net |
| Production of beneficial substances | Endophytes can produce compounds that help the plant tolerate stress. | mdpi.com |
Evolution of Resistance in Microbial and Plant Communities
The development of resistance to herbicides is a significant concern in agriculture. In microbial communities, resistance can evolve through the selection of individuals that possess genes for detoxification or target site modification. The bar gene from Streptomyces hygroscopicus, for instance, plays a dual role in both self-defense against the bialaphos it produces and in the biosynthesis pathway of the compound itself. nih.gov
In plant communities, resistance to herbicides can evolve through similar mechanisms. While the evolution of resistance to some herbicides was initially considered unlikely, it has been observed in various weed species. dpi.qld.gov.au For example, populations of Eleusine indica have been reported to evolve resistance to multiple non-selective herbicides. dpi.qld.gov.au The continuous use of a single herbicide creates strong selective pressure for the emergence and spread of resistant individuals within a weed population. The complexity of plant-soil-microbial interactions means that a complete understanding of all the relationships involved in the evolution of resistance is still an active area of research. researchgate.net
Advanced Research Methodologies and Future Directions
Application of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics)
Modern "omics" technologies have revolutionized the study of natural products like bialaphos (B1667065), enabling researchers to move beyond single-gene analyses to a holistic view of biological systems. These high-throughput approaches provide unprecedented insight into the genetic blueprint for bialaphos production and its wide-ranging effects on target organisms.
The biosynthesis of bialaphos, a tripeptide composed of two L-alanine residues and the nonproteinogenic amino acid phosphinothricin (B1261767) (PT), is orchestrated by a sophisticated enzymatic assembly line. awsjournal.orgasm.org The genetic instructions for this process are encoded in a cluster of genes, known as the bialaphos biosynthetic gene cluster (bap), found in producing organisms like Streptomyces hygroscopicus and Streptomyces viridochromogenes. jst.go.jpasm.org
Genomics has been instrumental in deciphering this pathway. By sequencing and analyzing the entire gene cluster, researchers have identified the specific roles of various genes. asm.orghawaii.edu For instance, the cluster contains genes for nonribosomal peptide synthetases (phsA, phsB, phsC), which are responsible for assembling the tripeptide backbone. asm.orgnih.gov It also includes genes that encode enzymes for the synthesis of the PT moiety from primary metabolites like phosphoenolpyruvate (B93156) (PEP). asm.org
Comparative genomics has proven to be a particularly powerful tool. A systematic comparison of the bialaphos (PTT) gene clusters in S. hygroscopicus and S. viridochromogenes with the cluster for the related compound phosalacine (PAL) in Kitasatospora phosalacinea revealed that the biosynthetic pathways are nearly identical, with strictly conserved gene order (synteny). nih.gov This comparative approach helps confirm the function of essential genes and highlights subtle differences that lead to structural variations in the final product. nih.gov
Furthermore, transcriptomics has shed light on the regulation of the pathway. Studies have identified key regulatory genes, such as brpA in S. hygroscopicus, which acts as a transcriptional activator for at least six other structural genes within the bap cluster, including the bialaphos resistance gene (bar). asm.orgresearchgate.net Understanding this regulatory network is crucial for efforts to enhance bialaphos production through metabolic engineering.
Table 1: Key Gene Functions in the Bialaphos Biosynthetic Pathway
| Gene/Gene Product | Function | Organism(s) | Citation(s) |
|---|---|---|---|
| phsA, phsB, phsC | Nonribosomal peptide synthetases for tripeptide assembly | S. hygroscopicus, S. viridochromogenes | asm.orgnih.gov |
| ppm (PEP phosphomutase) | Catalyzes the formation of the C-P bond, converting PEP to phosphonopyruvate (B1221233) | S. viridochromogenes | asm.org |
| bar (DPAT) | Acetylates phosphinothricin, conferring self-resistance to the producing organism | S. hygroscopicus | asm.org |
While the primary mode of action of bialaphos is well-established—it is hydrolyzed to phosphinothricin (PT), which inhibits glutamine synthetase, leading to toxic ammonia (B1221849) accumulation—omics technologies have revealed that its impact is far more widespread. nih.govphytotechlab.comresearchgate.net Metabolomics and proteomics have been pivotal in mapping these global metabolic disturbances in treated organisms. nih.gov
In plants susceptible to the herbicide, untargeted metabolomics has confirmed that the inhibition of glutamine synthetase causes significant downstream effects, including the upregulation of the free amino acid pool and major alterations in sugar, sugar-phosphate, and organic acid metabolism. researchgate.netresearchgate.net
More revealingly, omics studies have uncovered unintended effects even in genetically engineered, resistant plants. A comparative proteomics and metabolomics study on plants expressing the bialaphos resistance (BAR) gene found that the BAR enzyme, a phosphinothricin acetyltransferase, is not perfectly specific. nih.gov It exhibits "promiscuous" enzymatic activity, leading to the acetylation of other structurally similar amino acids. This results in measurable changes in the plant's amino acid profile, an indirect metabolic perturbation caused by the presence of the resistance gene itself. nih.govwur.nl These findings underscore the power of omics to provide a comprehensive assessment of the metabolic consequences of both the herbicide and the resistance mechanisms employed against it.
High-Throughput Screening for Novel Bialaphos-Related Activities
High-throughput screening (HTS) methodologies are accelerating the discovery of novel activities and applications related to bialaphos and its derivatives. These techniques allow for the rapid testing of thousands of compounds or biological interactions simultaneously.
One notable application is the use of phenotype microarrays to screen for microbial transport systems. For example, the Biolog Phenotype MicroArray was used to screen the utilization of hundreds of di- and tripeptides by Pseudomonas aeruginosa, which demonstrated that the DppBCDF ABC transporter system is responsible for the uptake of the tripeptide bialaphos. plos.org Such HTS approaches are invaluable for identifying pathways that could be targeted to enhance or block the uptake of bialaphos in different organisms.
In plant biotechnology, HTS is integral to the development of herbicide-resistant crops. High-throughput transformation pipelines have been established for crops like rice, where thousands of potentially transformed plant cells are screened for their ability to survive and regenerate on a medium containing bialaphos. nih.govtoku-e.com This process efficiently selects for the small number of cells that have successfully integrated the bar resistance gene. nih.gov
Furthermore, HTS methods, such as 96-well based minimal media screening, can be adapted to discover and characterize novel transcriptional regulators that control bialaphos biosynthesis in Streptomyces. researchgate.net By identifying regulators that enhance production, these screening platforms can pave the way for engineering strains with improved yields of this valuable compound.
Bioengineering Approaches for Novel Applications
Bioengineering and synthetic biology are opening up new frontiers for bialaphos, primarily centered on the use of its corresponding resistance gene, bar. The bar gene, which detoxifies phosphinothricin, has become a cornerstone of plant genetic engineering. engineering.org.cn
The most common application is its use as a selectable marker. When scientists introduce a gene of interest into a plant, they often co-introduce the bar gene. By subsequently treating the plant tissues with bialaphos, only the successfully transformed cells that can express the bar gene and neutralize the herbicide will survive. engineering.org.cntoku-e.com
More advanced bioengineering techniques, including genome editing, are being used to confer bialaphos resistance directly. Researchers have successfully used tools like CRISPR-Cas9 and Zinc Finger Nucleases (ZFNs) to precisely edit the genomes of crops like rice and tobacco to make them herbicide-resistant. mdpi.comfrontiersin.org
Perhaps one of the most innovative bioengineering strategies involves creating synergistic combinations of biological and chemical agents. In one study, a fungal mycoherbicide, Colletotrichum gloeosporioides, was engineered to contain the bar gene. awsjournal.org This made the fungus resistant to bialaphos, allowing the two to be applied together. The combination was synergistic, resulting in more effective weed control at lower application rates for both the fungus and the chemical herbicide. awsjournal.org
Emerging Research Areas in Phosphinic Acid Natural Products
While bialaphos is the most well-known phosphinic acid natural product, it represents just one member of a broader class of compounds with significant, yet underexploited, bioactive potential. nih.govresearchgate.net Research is now expanding to explore this chemical space for new therapeutic and agricultural applications.
A major emerging area is genome mining for novel phosphinic acid compounds . The comparative genomic analyses of the bialaphos and phosalacine biosynthetic pathways have provided a genetic roadmap. nih.gov Researchers are now using this information to search newly sequenced microbial genomes for similar, uncharacterized gene clusters. This bioinformatic approach has already identified several new loci in Streptomyces and Frankia species that are predicted to produce novel phosphonate (B1237965) or phosphinate molecules, suggesting that more members of this pharmacologically important class await discovery. nih.gov
Another key direction is the exploration of new bioactivities . While the herbicidal and antibacterial properties of bialaphos are known, related phosphinic acid peptides are showing promise in other areas. Research has highlighted their potential as potent inhibitors of critical enzyme classes, such as zinc and aspartyl proteases, which are important targets in human medicine. researchgate.net Additionally, recent reports have shown that bialaphos and related dipeptides are effective against multi-drug resistant clinical pathogens like Klebsiella pneumoniae, sparking renewed interest in their potential development as clinical antibiotics to combat the growing threat of antimicrobial resistance. researchgate.net
Q & A
Q. What is the mechanism by which bialaphos inhibits glutamine synthetase (GS) in plants, and how can this be experimentally validated?
Bialaphos is hydrolyzed intracellularly to phosphinothricin (PPT), which competitively inhibits GS, leading to NH₄⁺ accumulation and disruption of nitrogen metabolism. To validate this, researchers can:
- Assay GS activity in plant extracts treated with bialaphos using a colorimetric method (e.g., γ-glutamyl hydroxamate formation) and compare inhibition kinetics .
- Quantify NH₄⁺ levels via microdiffusion assays or ion-specific electrodes under varying CO₂/O₂ conditions to differentiate light-dependent and light-independent effects .
- Use GS-deficient mutants as controls to confirm specificity .
Q. What analytical methods are recommended for detecting bialaphos and its metabolites in plant tissues?
A modified Quick Polar Pesticides Extraction (QuPPe) method coupled with UPLC-MS/MS achieves high sensitivity (LOD: 0.01–0.02 mg/L) and rapid analysis (~6 minutes). Key steps include:
- Extraction : Use methanol/water (9:1) with 0.1% formic acid.
- Chromatography : Employ a HILIC column for polar compound separation.
- Detection : Monitor transitions m/z 325→119 (bialaphos) and m/z 181→63 (PPT) .
Advanced Research Questions
Q. How can contradictory data on NH₄⁺ accumulation and photosynthetic inhibition by bialaphos be resolved?
Studies show NH₄⁺ accumulation occurs in both photorespiratory (21% O₂) and non-photorespiratory (2% O₂) conditions, but photosynthesis is only inhibited under photorespiration. To resolve this:
- Compare metabolite profiles using GC-MS or LC-MS in both conditions to identify secondary stress markers (e.g., glyoxylate, ROS).
- Use redox biosensors (e.g., roGFP2-Orp1 for H₂O₂) to quantify compartment-specific oxidative stress linked to photorespiration .
- Apply glutamine supplements to test if NH₄⁺ detoxification restores photosynthesis .
Q. What experimental designs optimize bialaphos as a selection agent in plant transformation?
Bialaphos resistance (via bar/pat genes) is widely used in transgenic selection. Optimization strategies include:
- Dose-response assays : Test bialaphos concentrations (e.g., 2–10 mg/L) on wild-type and transformed tissues (e.g., rice embryos) to determine minimal inhibitory doses .
- Temporal selection : Apply bialaphos post-regeneration to avoid cytotoxicity during callus induction .
- Marker stacking : Combine bar with fluorescent markers (e.g., DsRED) for visual screening .
Q. How does bialaphos resistance evolve in non-target organisms, and what molecular tools can track this?
Resistance arises via bar/pat gene horizontal transfer or endogenous GS mutations. Methodological approaches:
- PCR and sequencing : Amplify bar/pat genes or GS coding regions from resistant weeds.
- RNAi knockdown : Silence putative resistance genes in model organisms (e.g., Arabidopsis) to confirm functional links .
- Metagenomics : Analyze soil microbiomes near transgenic crops for bar/pat persistence .
Methodological Considerations
Q. What controls are essential when using bialaphos in plant stress studies?
Q. How can CRISPR/Cas9 be used to study bialaphos resistance mechanisms?
- Knockout GS isoforms in target species (e.g., maize gln1-3) via homology-directed repair with oligo templates .
- Base editing : Introduce point mutations in GS active sites to mimic natural resistance .
Data Interpretation Tables
| Condition | NH₄⁺ Accumulation (μmol/g FW) | Photosynthesis Inhibition (%) | Reference |
|---|---|---|---|
| Photorespiratory (21% O₂) | 12.3 ± 1.2 | 89 ± 5 | |
| Non-photorespiratory (2% O₂) | 8.1 ± 0.9 | 15 ± 3 |
| Transgenic Line | Bialaphos Resistance (mg/L) | Transformation Efficiency (%) | Reference |
|---|---|---|---|
| Rice LA9502065 | 4.0 | 73 ± 6 | |
| Maize Hi-II | 5.0 | 65 ± 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
